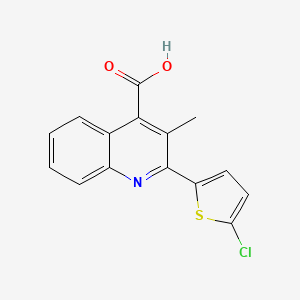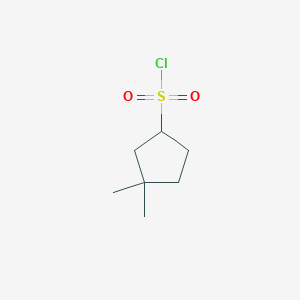
3,3-Dimethylcyclopentane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylcyclopentane-1-sulfonyl chloride is an organic compound with the molecular formula C₇H₁₃ClO₂S. It is a derivative of cyclopentane, featuring two methyl groups at the 3-position and a sulfonyl chloride group at the 1-position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Mode of Action
As a sulfonyl chloride, 3,3-Dimethylcyclopentane-1-sulfonyl chloride is expected to be highly reactive. It can act as an electrophile, reacting with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters, respectively .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the context of its use. In general, sulfonyl chlorides are used in organic synthesis to introduce the sulfonyl group into a molecule, which can affect the molecule’s reactivity, stability, and other properties .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not readily available. As a small, lipophilic molecule, it might be expected to have good absorption and distribution. Its reactivity could lead to rapid metabolism and excretion .
Result of Action
The molecular and cellular effects of this compound would depend on the specific context of its use. In general, the introduction of a sulfonyl group can significantly alter a molecule’s properties, potentially leading to changes in its biological activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its reactivity can be affected by the presence of nucleophiles, the pH of the environment, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethylcyclopentane-1-sulfonyl chloride can be synthesized through the sulfonylation of 3,3-dimethylcyclopentane. The process typically involves the reaction of 3,3-dimethylcyclopentane with chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylcyclopentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used under controlled conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonyl Hydrides: Formed by reduction reactions.
Scientific Research Applications
3,3-Dimethylcyclopentane-1-sulfonyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, facilitating the development of new compounds and materials.
Biology: The compound is used in the modification of biomolecules, aiding in the study of biological processes and the development of biochemical assays.
Medicine: It is employed in the synthesis of pharmaceutical intermediates, contributing to drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1-sulfonyl chloride: Lacks the two methyl groups at the 3-position, resulting in different reactivity and properties.
3-Methylcyclopentane-1-sulfonyl chloride: Contains only one methyl group at the 3-position, leading to variations in steric effects and reactivity.
Cyclohexane-1-sulfonyl chloride: Features a six-membered ring instead of a five-membered ring, affecting its chemical behavior and applications.
Uniqueness
3,3-Dimethylcyclopentane-1-sulfonyl chloride is unique due to the presence of two methyl groups at the 3-position, which influence its steric and electronic properties. This structural feature enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3,3-dimethylcyclopentane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c1-7(2)4-3-6(5-7)11(8,9)10/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURUHBLFCAQHGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)S(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chloro-6-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2891435.png)
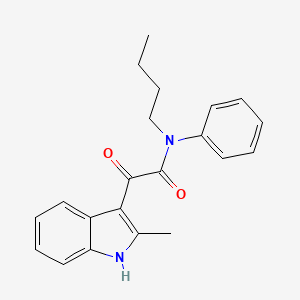
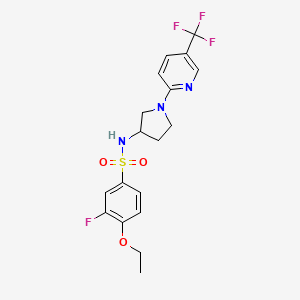
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2891438.png)
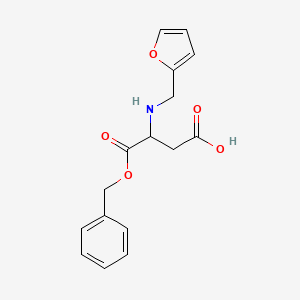
![2-Methyl-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)propan-1-one](/img/structure/B2891442.png)

![3-bromo-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891449.png)
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2891451.png)
![4-[(3-Methoxypyrrolidin-1-yl)methyl]quinoline](/img/structure/B2891452.png)
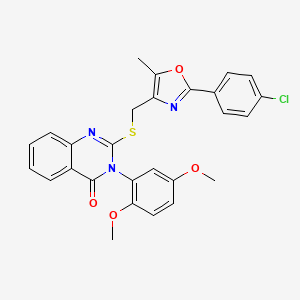
![3-cyclopentyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide](/img/structure/B2891454.png)
![1-[(Oxan-4-yl)methoxy]isoquinoline](/img/structure/B2891455.png)
